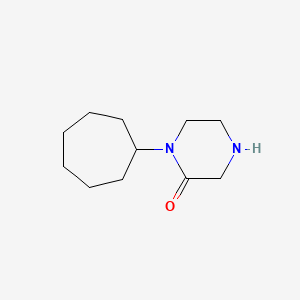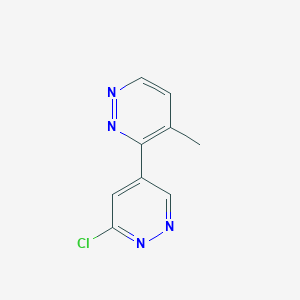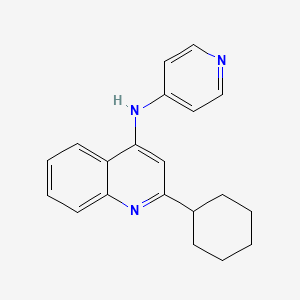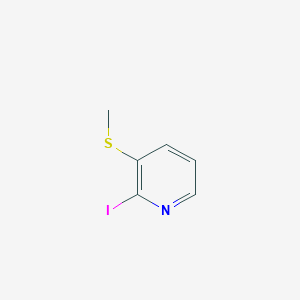
1-Cycloheptylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cycloheptylpiperazin-2-one is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry due to their biological activity. The structure of this compound consists of a piperazine ring with a cycloheptyl group attached to it, making it a unique derivative in this class of compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptylpiperazin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of cycloheptylamine with ethylene oxide, followed by cyclization under basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 1-Cycloheptylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products: The major products formed from these reactions include various substituted piperazines, which can be further functionalized for specific applications.
科学的研究の応用
1-Cycloheptylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of 1-Cycloheptylpiperazin-2-one involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. The pathways involved may include inhibition of enzymes or interaction with cellular membranes, leading to changes in cellular function.
類似化合物との比較
1-Cyclohexylpiperazine: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.
1-Cyclopentylpiperazine: Contains a cyclopentyl group, making it smaller and potentially less sterically hindered.
Uniqueness: 1-Cycloheptylpiperazin-2-one is unique due to its larger cycloheptyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and reactivity compared to its smaller counterparts.
特性
分子式 |
C11H20N2O |
|---|---|
分子量 |
196.29 g/mol |
IUPAC名 |
1-cycloheptylpiperazin-2-one |
InChI |
InChI=1S/C11H20N2O/c14-11-9-12-7-8-13(11)10-5-3-1-2-4-6-10/h10,12H,1-9H2 |
InChIキー |
OYEGXFJQMLNXRJ-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)N2CCNCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13877528.png)

![1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13877548.png)

![3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole](/img/structure/B13877553.png)

![1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid](/img/structure/B13877576.png)



![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13877588.png)


